molecular formula C14H11Cl3F3N B2436884 [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride CAS No. 2243507-99-3

[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride

Cat. No.: B2436884
CAS No.: 2243507-99-3
M. Wt: 356.59
InChI Key: MNXJJPJXHZOCKT-UHFFFAOYSA-N
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Description

[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with 3-chloro-4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In the medical field, this compound is explored for its potential therapeutic applications. It is being investigated for its effects on certain neurological pathways and its potential as a drug candidate.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of [3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar structure but different pharmacological properties.

    4-Iodobenzoic acid: An isomer with different functional groups and applications.

    Vanillin acetate: A compound with a similar aromatic structure but different chemical properties.

Uniqueness

[3-chloro-4-(trifluoromethyl)phenyl](4-chlorophenyl)methanamine hydrochloride stands out due to its combination of chloro and trifluoromethyl groups, which impart unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

IUPAC Name

(4-chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19;/h1-7,13H,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXJJPJXHZOCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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